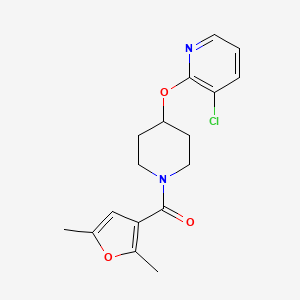
(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone is a useful research compound. Its molecular formula is C17H19ClN2O3 and its molecular weight is 334.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone , with the CAS number 1448046-30-7 , is a synthetic organic molecule characterized by a complex structure that incorporates both piperidine and chloropyridine moieties. This compound has garnered interest in pharmaceutical research due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development.
- Molecular Formula : C17H19ClN2O3
- Molecular Weight : 334.8 g/mol
- Structure : The compound features a piperidine ring substituted with a chloropyridine and a dimethylfuran moiety, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Similar piperidine derivatives have shown significant antibacterial effects against various bacterial strains. For instance, studies on piperidine-based compounds revealed moderate to strong activity against pathogens like Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : Compounds featuring the piperidine nucleus have been evaluated for their inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. Some derivatives displayed promising IC50 values indicating their potential as therapeutic agents in treating conditions like Alzheimer's disease and urinary tract infections .
- Antiparasitic Activity : Research involving related compounds has demonstrated antimalarial properties, particularly against Plasmodium falciparum. These studies suggest that modifications to the piperidine structure can enhance selectivity and potency against malaria parasites .
Study 1: Antimicrobial Screening
A series of synthesized piperidine derivatives were tested for antibacterial activity. The results indicated that certain modifications to the piperidine structure could significantly enhance efficacy against specific bacterial strains. For example, compounds bearing both piperidine and oxadiazole moieties showed IC50 values ranging from 1.13 µM to 6.28 µM against urease, indicating strong potential as enzyme inhibitors .
Study 2: Antimalarial Activity
In a high-throughput screening of piperidine derivatives for antimalarial activity, one compound demonstrated an EC50 value of approximately 3 µM against both drug-sensitive and resistant strains of P. falciparum. This study highlights the importance of structural diversity in developing new antimalarial agents .
Data Tables
Propriétés
IUPAC Name |
[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3/c1-11-10-14(12(2)22-11)17(21)20-8-5-13(6-9-20)23-16-15(18)4-3-7-19-16/h3-4,7,10,13H,5-6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSARRQJZNSEDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














